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Compound of Interest

Compound Name:
5-Chloro-2-methylnicotinoyl

chloride

CAS No.: 1207529-88-1

Cat. No.: B1394083

Get Quote

Executive Summary
5-Chloro-2-methylnicotinoyl chloride is a high-value electrophilic intermediate used primarily

in the synthesis of heterocyclic pharmaceutical agents.[1] As an activated derivative of 5-

chloro-2-methylnicotinic acid, it serves as a critical scaffold for introducing the halogenated

pyridine moiety into kinase inhibitors and agrochemicals.[1]

Due to its high hydrolytic instability, this compound is rarely isolated for long-term storage.[1]

Instead, it is typically generated in situ or used immediately following synthesis.[1][2] This guide

provides the physicochemical identity of the molecule, a validated protocol for its generation,

and the mechanistic logic for its deployment in nucleophilic acyl substitution reactions.[1]

Part 1: Physicochemical Identity[1]
The following data characterizes the target molecule and its stable precursor. Researchers

should use the precursor CAS for procurement and the acyl chloride data for stoichiometric

calculations.[1]
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Target Molecule: 5-Chloro-2-methylnicotinoyl chloride
Property Value Notes

Molecular Formula C₇H₅Cl₂NO

Molecular Weight 190.03 g/mol
Used for stoichiometry in

amidation/esterification.[1][3]

Structure

Pyridine ring substituted with:•

Methyl group (-CH₃) at C2[1]•

Acyl chloride (-COCl) at C3[1]•

Chlorine (-Cl) at C5

The C3 carbonyl is the reactive

electrophile.[1]

Physical State
Yellowish oil or low-melting

solid

Highly moisture-sensitive;

evolves HCl on contact with

air.[1]

Solubility
DCM, THF, Toluene, Ethyl

Acetate

Reacts violently with water and

alcohols.[1]

Stable Precursor: 5-Chloro-2-methylnicotinic acid
Property Value

CAS Number 5470-22-4 (Acid form)

Molecular Weight 171.58 g/mol

Appearance White to off-white powder

Storage Inert atmosphere, 2-8°C recommended

Part 2: Synthetic Utility & Mechanism[1][4][5]
The utility of 5-chloro-2-methylnicotinoyl chloride lies in the activation of the C3 carbonyl

carbon.[1] The parent acid is relatively unreactive toward nucleophiles due to the leaving group

ability of the hydroxyl group (poor leaving group).[1] Conversion to the acid chloride transforms

the leaving group into a chloride ion (excellent leaving group), increasing the electrophilicity of

the carbonyl carbon.[1]
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Mechanistic Pathway: Activation and Substitution
The chlorine atom at the C5 position of the pyridine ring exerts an inductive electron-

withdrawing effect (-I), which—combined with the electron-deficient nature of the pyridine ring

—makes the C3 acyl chloride exceptionally reactive toward amines (amidation) and alcohols

(esterification).[1]

Precursor
(Carboxylic Acid)

Intermediate
(Acyl Chloride)

MW: 190.03

 Chlorination
(-SO₂, -HCl)

Activator
(SOCl₂ or (COCl)₂)

Final Product
(Amide/Ester)

 Nucleophilic
Acyl Substitution

Nucleophile
(Amine/Alcohol)

Click to download full resolution via product page

Figure 1: Transformation pathway from stable acid precursor to reactive acyl chloride

intermediate, followed by nucleophilic capture.[1][3][4][5][6][7][8]

Part 3: Synthesis Protocol (Generation In Situ)
Safety Warning: This protocol generates HCl gas and SO₂.[1] All operations must be performed

in a functioning fume hood.[1] Wear acid-resistant gloves and eye protection.[1]

Method A: Thionyl Chloride (Standard)
This method is robust for gram-scale synthesis where excess reagent can be removed by

distillation/evaporation.[1]

Reagents:

5-Chloro-2-methylnicotinic acid (1.0 eq)[1]

Thionyl chloride (SOCl₂) (3.0 – 5.0 eq)

Catalytic DMF (N,N-Dimethylformamide) (2-3 drops)[1]
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Solvent: Toluene (optional, can run neat)

Step-by-Step Workflow:

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying

tube (CaCl₂ or N₂ line) to exclude moisture.

Charging: Add 5-chloro-2-methylnicotinic acid to the flask.

Activation: Add Thionyl chloride slowly. If using solvent, add Toluene (5-10 volumes) first.[1]

Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate which accelerates

the reaction).[1]

Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2–4 hours.

Visual Check: The suspension should become a clear solution as the acid is consumed.[1]

Workup: Cool to room temperature. Concentrate under reduced pressure (rotary evaporator)

to remove excess SOCl₂ and solvent.[1]

Note: Co-evaporate with dry toluene 2x to remove trace thionyl chloride.[1]

Utilization: The resulting yellow residue is 5-chloro-2-methylnicotinoyl chloride. Dissolve

immediately in anhydrous DCM or THF for the subsequent coupling step.[1]

Method B: Oxalyl Chloride (Milder)
Preferred for smaller scales or substrates sensitive to harsh acidic conditions.[1]

Reagents:

5-Chloro-2-methylnicotinic acid (1.0 eq)[1]

Oxalyl chloride (1.2 – 1.5 eq)

Cat.[1][3][4][5][6][7][8] DMF (2 drops)

Solvent: Anhydrous DCM (Dichloromethane)[1]
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Protocol:

Dissolve the acid in anhydrous DCM under N₂ atmosphere.

Cool to 0°C in an ice bath.

Add Oxalyl chloride dropwise (gas evolution will occur).[1]

Add DMF.[1][4] Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

Evaporate solvent to obtain the acid chloride.[1]

Part 4: Experimental Validation & Handling
Since the acid chloride is unstable, direct analysis (NMR/LCMS) is difficult without hydrolysis.

[1] Validation is best performed by quenching a small aliquot.

Self-Validating Quality Control (QC) System
Do not assume conversion.[1] Verify it using a methanol quench.[1]

Sampling: Take 10 µL of the reaction mixture.

Quench: Add to 500 µL of dry Methanol.

Wait: Allow to react for 5 minutes (forms the Methyl Ester).

Analyze: Run TLC or LCMS.

Target: Methyl 5-chloro-2-methylnicotinate.[1][5][9]

Observation: Disappearance of the Acid peak (MW 171) and appearance of the Methyl

Ester peak (MW ~185.5).[1]
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Figure 2: Derivatization workflow for monitoring reaction progress.

Handling Precautions[1][10]
Moisture Intolerance: The chlorine atom on the carbonyl is highly susceptible to hydrolysis by

atmospheric moisture, reverting the molecule back to the acid (MW 171) and releasing HCl.

[1]

Storage: If storage is absolutely necessary, keep under Argon at -20°C in a sealed vessel.

However, fresh preparation is strongly advised.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Contact our Ph.D. Support Team for a compatibility check
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